5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGCJHPDDMPIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl-thiadiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole has been investigated for its antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit significant activity against a range of pathogenic microorganisms. For instance, preliminary evaluations indicate that this compound may inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values suggesting strong antibacterial effects .
Anticancer Activity
Research highlights the potential of this compound as an anticancer agent. The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with cancer pathways. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, warranting further investigation into its structure-activity relationships (SAR) .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with key molecular targets involved in inflammation, making it a candidate for developing new anti-inflammatory drugs .
Materials Science
Organic Electronics
In materials science, this compound is being studied for its potential applications in organic electronics. Its unique electronic properties due to the presence of chlorine and fluorine substituents make it suitable for use as a building block in organic semiconductors and photovoltaic devices .
Advanced Materials Development
The compound's versatility allows it to be utilized in synthesizing advanced materials with tailored properties. Its reactivity can be exploited to create novel polymers or composites that may find applications in various industrial sectors .
Biological Studies
Mechanism of Action
Understanding the mechanism of action of this compound is crucial for its application in drug development. Current research focuses on elucidating how the compound interacts with biological targets at the molecular level. This includes biochemical assays and molecular modeling studies to predict its efficacy and safety profile .
Case Studies and Research Findings
Several studies have documented the biological activity of thiadiazole derivatives similar to this compound. For example:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against S. aureus with MIC values between 20-28 μg/mL. |
| Study B | Showed promising anticancer effects in various cell lines through apoptosis induction mechanisms. |
| Study C | Investigated anti-inflammatory effects through modulation of cytokine production. |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Thiadiazole Family
5-Chloro-3-phenyl-1,2,4-thiadiazole
- Structure : Lacks the fluorine atom on the phenyl ring compared to the target compound.
- Applications : Used as a precursor in synthesis but shows weaker antimicrobial activity against Helicobacter pylori compared to fluorinated derivatives .
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole
- Structure : Features a chloromethyl group at position 3 instead of the 2-fluorophenyl group.
- Properties : The chloromethyl group introduces higher reactivity, enabling nucleophilic substitutions. However, this also increases toxicity risks .
- Applications : Primarily serves as an intermediate in cross-coupling reactions to generate more complex derivatives .
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
- Structure : Contains a sulfanyl group linked to a 2-fluorophenylmethyl moiety.
Comparison with Oxadiazole Analogues
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
- Structure : Replaces sulfur with oxygen in the heterocyclic ring.
- Properties : The oxygen atom reduces electron delocalization, leading to a less polarizable ring system. This may decrease membrane permeability compared to thiadiazoles .
- Applications: Limited bioactivity data, but oxadiazoles are generally explored for their antifungal and anti-inflammatory properties.
Electronic and Steric Effects of Substituents
- Chloro Group (Position 5) :
- 2-Fluorophenyl Group (Position 3) :
Data Tables
Table 1: Comparative Properties of Selected Thiadiazoles
Table 2: Electronic Parameters Influencing Bioactivity
| Parameter | Effect on Bioactivity | Example Compound |
|---|---|---|
| Lipophilicity (LogP) | Increased lipophilicity enhances membrane penetration | This compound |
| HOMO-LUMO Gap | Smaller gaps correlate with higher reactivity | Fluorinated derivatives |
Biological Activity
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Biological Activity
The compound has been investigated for various biological activities, particularly:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens. Its efficacy is attributed to its ability to interact with microbial enzymes or receptors, disrupting their functions.
- Anticancer Activity : The compound shows promising anticancer effects. Research has demonstrated that it can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism involves cell cycle arrest and modulation of apoptosis-related pathways .
The exact mechanism of action for this compound is under investigation. However, it is believed to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural features. The presence of chlorine and fluorine substituents on the phenyl ring appears to enhance the compound's reactivity and selectivity towards biological targets. A comparative analysis with similar compounds reveals that variations in substituent positions significantly influence their potency:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and fluorine substituents | Antimicrobial, anticancer |
| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | Different fluorophenyl substitution | Potentially similar biological activities |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | No fluorine substituent | Reduced activity compared to fluorinated derivatives |
This table illustrates how the introduction of different substituents can alter the biological profile of thiadiazole compounds.
Anticancer Efficacy
A study evaluating a series of thiadiazole derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU). The compound induced G2/M phase cell cycle arrest and down-regulated key proteins involved in tumor progression .
Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of thiadiazoles were screened against various bacterial strains. Results indicated that this compound showed effective inhibition against multi-drug resistant strains of bacteria .
Q & A
Q. How to design derivatives with enhanced bioactivity while minimizing toxicity?
- Methodology :
- SAR Studies : Modify substituents (e.g., replace Cl with CF₃) and test cytotoxicity .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
